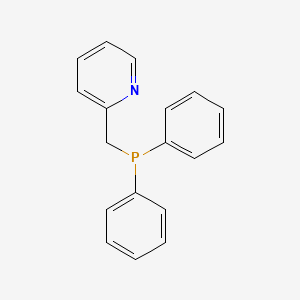
2-((Diphenylphosphanyl)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Diphenylphosphanyl)methyl)pyridine is an organic compound with the molecular formula C18H16NP. It is a ligand commonly used in coordination chemistry due to its ability to form stable complexes with transition metals. The compound is characterized by a pyridine ring substituted with a diphenylphosphanyl group at the 2-position, making it a versatile ligand in various catalytic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylphosphanyl)methyl)pyridine typically involves the reaction of 2-chloromethylpyridine with diphenylphosphine under basic conditions. The reaction proceeds as follows:
Reactants: 2-chloromethylpyridine and diphenylphosphine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale Reactors: Using larger reactors to handle increased volumes of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Utilizing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Diphenylphosphanyl)methyl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and nickel.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Undergoes substitution reactions where the pyridine ring can be functionalized.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or toluene.
Oxidation: Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Employs reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Metal Complexes: Formation of metal-ligand complexes used in catalysis.
Phosphine Oxides: Resulting from oxidation reactions.
Functionalized Pyridines: Products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-((Diphenylphosphanyl)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: Investigated for its potential in biological systems as a metal chelator.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism of action of 2-((Diphenylphosphanyl)methyl)pyridine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom and the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Another ligand with two diphenylphosphino groups at the 2 and 6 positions of the pyridine ring.
2-(Diphenylphosphino)pyridine: A simpler ligand with a single diphenylphosphino group at the 2-position.
2,6-Bis((diphenylphosphanyl)methyl)pyridine: Similar to 2-((Diphenylphosphanyl)methyl)pyridine but with an additional diphenylphosphanyl group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness allows it to form stable complexes with a variety of metals, making it a versatile ligand in catalysis and other applications .
Eigenschaften
Molekularformel |
C18H16NP |
|---|---|
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
diphenyl(pyridin-2-ylmethyl)phosphane |
InChI |
InChI=1S/C18H16NP/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2 |
InChI-Schlüssel |
HSPPMGREDUAMES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CC2=CC=CC=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
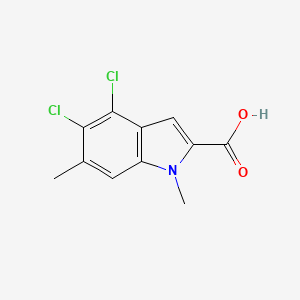
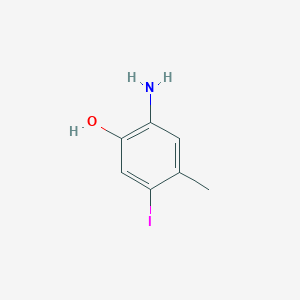
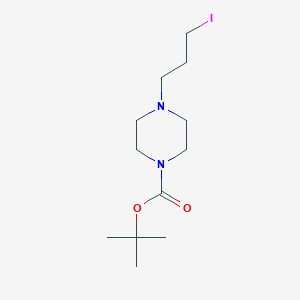


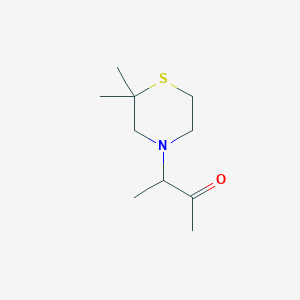
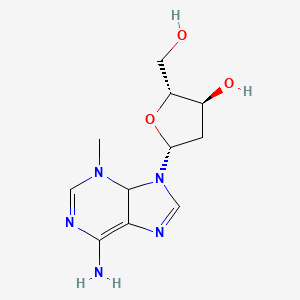
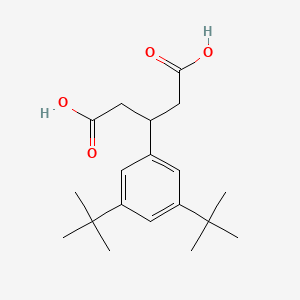
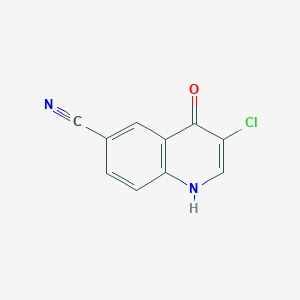
![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)


